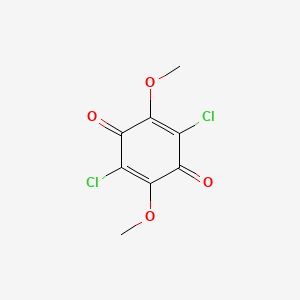

2,5-Dichloro-3,6-dimethoxybenzoquinone

Description

2,5-Dichloro-3,6-dimethoxybenzoquinone is a halogenated and methoxy-substituted derivative of 1,4-benzoquinone. The compound features two chlorine atoms at positions 2 and 5 and two methoxy (-OCH₃) groups at positions 3 and 6 on the benzoquinone backbone. This substitution pattern influences its electronic properties, solubility, and reactivity, making it relevant in organic synthesis, coordination chemistry, and materials science .

Propriétés

Numéro CAS |

7210-71-1 |

|---|---|

Formule moléculaire |

C8H6Cl2O4 |

Poids moléculaire |

237.03 g/mol |

Nom IUPAC |

2,5-dichloro-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H6Cl2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h1-2H3 |

Clé InChI |

JQVAMWPWHPTLNU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl |

SMILES canonique |

COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl |

Autres numéros CAS |

7210-71-1 |

Synonymes |

2,5-dichloro-3,6-dimethoxy-p-benzoquinone 3,6-dichloro-2,5-dimethoxy-4-benzoquinone 3,6-dichloro-2,5-dimethoxy-p-benzoquinone |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

The following sections compare 2,5-Dichloro-3,6-dimethoxybenzoquinone with structurally and functionally related quinones, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs: Chloranilic Acid (CAA) and Derivatives

Key Differences :

- Reactivity: CAA’s hydroxyl groups facilitate proton exchange and metal chelation, whereas methoxy groups may stabilize the quinone via electron donation, altering redox behavior .

Halogenated Benzoquinones

Key Differences :

- Electrophilicity : Adjacent halogens (e.g., 2,6-dichloro) enhance electrophilicity, favoring electron-deficient reactions. Methoxy groups in the target compound may deactivate the ring .

- Steric Effects: Bromine substituents (e.g., in dibromoquinone) hinder molecular packing, whereas methoxy groups balance steric and electronic effects .

Amino-Substituted Derivatives

Key Differences :

- Metal Coordination: Amino groups enable stronger metal binding (e.g., in Cu²⁺ or Fe³⁺ complexes), whereas methoxy groups act as weaker ligands .

- Redox Activity: Amino-substituted quinones exhibit mixed redox states (quinone/semiquinone), while methoxy groups stabilize the oxidized form .

Metal Complexes and Salts

Key Differences :

- Analytical Utility : Hydroxylated salts (e.g., Ba²⁺, Hg²⁺) are preferred in titration methods due to their insolubility and stoichiometric reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.